molecular formula C30H39N5O5S B13837863 N-T-Boc-Trp-Met-Phe amide

N-T-Boc-Trp-Met-Phe amide

Cat. No.: B13837863
M. Wt: 581.7 g/mol
InChI Key: KYRVGMSGNSHJEA-SDHOMARFSA-N
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Description

N-T-Boc-Trp-Met-Phe amide is a synthetic polypeptide compound. It is a derivative of pentagastrin, which is known for its role in stimulating gastric acid secretion. The compound consists of a sequence of amino acids: tryptophan, methionine, and phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-T-Boc-Trp-Met-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of the amino acids during the synthesis process. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-T-Boc-Trp-Met-Phe amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, HCl in methanol

    Oxidation: Hydrogen peroxide, performic acid

    Substitution: Acidic or basic hydrolysis

Major Products Formed

    Deprotection: Free amine

    Oxidation: Methionine sulfoxide, methionine sulfone

    Substitution: Individual amino acids

Mechanism of Action

The mechanism of action of N-T-Boc-Trp-Met-Phe amide involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc group protects the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with its target, leading to a biological response. The specific pathways involved depend on the context of its use, such as stimulating gastric acid secretion by acting on cholecystokinin-2 (CCK2) receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-T-Boc-Trp-Met-Phe amide is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination allows for targeted studies of peptide interactions and the development of peptide-based therapeutics .

Properties

Molecular Formula

C30H39N5O5S

Molecular Weight

581.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1

InChI Key

KYRVGMSGNSHJEA-SDHOMARFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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